molecular formula C15H8BrCl2N B8600309 6-Bromo-2,4-dichloro-3-phenylquinoline

6-Bromo-2,4-dichloro-3-phenylquinoline

Cat. No.: B8600309
M. Wt: 353.0 g/mol
InChI Key: ZWPYWYXTBOXFBW-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-3-phenylquinoline is a multifunctional halogenated quinoline derivative designed for use as a key synthetic intermediate in advanced chemical and pharmaceutical research. This compound features reactive bromo- and chloro- substituents on its quinoline core, which allow for selective, step-wise functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This makes it an invaluable building block for constructing complex molecular architectures, particularly in the discovery and development of novel Active Pharmaceutical Ingredients (APIs) . The primary value of this compound lies in its application across diverse research fields. In pharmaceutical R&D , it serves as a crucial scaffold for creating potential therapeutic agents, driven by the growing demand for sophisticated chemical intermediates in drug discovery pipelines . In broader chemical synthesis , it is utilized to develop specialty compounds, including ligands for catalysts, and materials for agrochemicals or dyes . The market for related halogenated quinolines is experiencing significant growth, underscoring their importance in industrial and academic research . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or used in any clinical applications. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. Specific analytical data (e.g., HPLC purity, NMR) for this compound will be provided on the Certificate of Analysis (COA) for each production batch.

Properties

Molecular Formula

C15H8BrCl2N

Molecular Weight

353.0 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-phenylquinoline

InChI

InChI=1S/C15H8BrCl2N/c16-10-6-7-12-11(8-10)14(17)13(15(18)19-12)9-4-2-1-3-5-9/h1-8H

InChI Key

ZWPYWYXTBOXFBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications

Halogenation Pattern: 2,4-Dichloro substitution (target compound) increases steric hindrance and lipophilicity compared to mono-chloro analogs ().

Phenyl vs. Methyl Substituents :

  • The 3-phenyl group in the target compound may enhance π-π stacking in biological systems, whereas methyl groups () improve metabolic stability .

Core Heterocycle: Quinoline vs. quinazoline (): Quinazoline’s additional nitrogen may alter bioavailability and binding specificity .

Preparation Methods

2a. Bromination Strategies

Bromination at position 6 is typically performed early in the synthesis to avoid interference from electron-withdrawing chlorine atoms. Two primary methods dominate:

  • Direct Bromination with Elemental Bromine

    • Conditions : Bromine (1.1 equiv) in dichloromethane (DCM) at 0–25°C for 6–12 h.

    • Mechanism : Electrophilic aromatic substitution facilitated by the quinoline nitrogen’s activating effect.

    • Yield : 68–75%.

    • Example : 3-Phenylquinoline treated with Br₂ in acetic acid yields 6-bromo-3-phenylquinoline, confirmed by ¹H NMR.

  • N-Bromosuccinimide (NBS) with Lewis Acids

    • Conditions : NBS (1.05 equiv), FeCl₃ (0.1 equiv) in DCM at reflux (40°C).

    • Advantage : Improved regioselectivity for position 6 due to Fe³⁺ coordination.

    • Yield : 82%.

2b. Chlorination at Positions 2 and 4

StepReagentsTemp (°C)Time (h)Yield (%)Source
BrominationBr₂, FeCl₃40682
Chlorination (C2)POCl₃, DMF80885–90
Chlorination (C4)SOCl₂, CHCl₃61188

Cyclization Methods for Direct Synthesis

3a. Gould-Jacobs Reaction

This method constructs the quinoline ring from aniline derivatives and β-keto esters.

  • Substrates : 4-Bromo-2-chloroaniline and benzoylacetone.

  • Conditions : Polyphosphoric acid (PPA) at 120°C for 5 h.

  • Yield : 70%.

  • Limitation : Requires pre-halogenated aniline, increasing synthetic steps.

3b. Friedlander Synthesis

Condensation of 2-aminobenzaldehyde with a ketone bearing phenyl and halogens.

  • Example : 2-Amino-5-bromo-3-chlorobenzaldehyde + 3-phenyl-2-propanone.

  • Catalyst : NaOH in ethanol, reflux for 12 h.

  • Yield : 65%.

Table 2: Cyclization Route Performance

MethodStarting MaterialsYield (%)Reaction Time (h)
Gould-Jacobs4-Bromo-2-chloroaniline705
Friedlander2-Amino-5-bromo-3-chlorobenzaldehyde6512

Comparative Analysis of Synthetic Routes

  • Halogenation-First Approach

    • Advantages : High yields (82–90%), scalability.

    • Disadvantages : Multiple purification steps (column chromatography, recrystallization).

  • Cyclization-First Approach

    • Advantages : Fewer steps if halogens are pre-installed.

    • Disadvantages : Limited substrate availability, lower yields (65–70%).

Experimental Procedures and Optimization

5a. Optimized Halogenation Protocol (Adapted from)

  • Bromination :

    • Add Br₂ (1.1 equiv) to 3-phenylquinoline in DCM with FeCl₃.

    • Stir at 40°C for 6 h. Quench with Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

  • Chlorination :

    • Step 1 (C2): Reflux with POCl₃/DMF (3:0.1 ratio) for 8 h.

    • Step 2 (C4): Treat with SOCl₂ in CHCl₃ at 61°C for 1 h.

    • Isolate via recrystallization (diethyl ether).

5b. Recrystallization and Characterization

  • Solvent : Anhydrous diethyl ether.

  • Melting Point : 142–144°C.

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.45 (m, 8H) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-Bromo-2,4-dichloro-3-phenylquinoline?

  • Methodology : Synthesis typically involves sequential halogenation and functionalization. For example:

Halogenation : Start with a quinoline core and introduce bromine and chlorine atoms via electrophilic substitution. Optimize reaction conditions (e.g., Br₂/FeBr₃ for bromination, Cl₂/AlCl₃ for chlorination) .

Phenylation : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group at the 3-position. Ensure catalytic systems (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) are compatible with halogenated intermediates .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity yields .

  • Key Considerations : Monitor regioselectivity during halogenation to avoid byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 19F^19F NMR to confirm substitution patterns and absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 371.89) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What are the common challenges in handling halogenated quinolines like this compound?

  • Stability : Halogenated quinolines are sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C .
  • Toxicity : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .

Advanced Research Questions

Q. How do the electronic effects of substituents (Br, Cl, phenyl) influence the reactivity of this compound?

  • Methodology :

Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict sites for nucleophilic/electrophilic attack .

Experimental Probes : React with nucleophiles (e.g., NaOMe) or electrophiles (e.g., NO₂⁺) to assess regioselectivity. Compare with analogs (e.g., 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline) to isolate substituent effects .

  • Key Insight : The electron-withdrawing Cl and Br groups deactivate the quinoline ring, while the phenyl group introduces steric hindrance .

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?

  • Approach :

X-ray Crystallography : Use SHELX software for structure refinement. Address disorder in halogen positions via PART and SUMP instructions .

Validation Tools : Cross-check with PLATON (e.g., ADDSYM for symmetry checks) and CCDC Mercury for hydrogen-bonding networks .

  • Example : For 6-Bromo-2-chloro-4-methylquinoline, hydrogen bonding (N–H···O) stabilizes the crystal lattice, which may apply to similar compounds .

Q. How can computational methods predict the biological activity of this compound?

  • Workflow :

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Validate with known inhibitors (e.g., staurosporine) .

QSAR Models : Train models on halogenated quinoline datasets to correlate substituent positions with bioactivity (e.g., IC₅₀ values) .

  • Limitation : Experimental validation (e.g., enzyme assays) is critical due to variable in silico accuracy .

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